![molecular formula C13H16N2O3S B4711224 6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4711224.png)
6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves strategic functionalization and cyclization reactions. One method involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, leading to a series of N- and S-alkylated derivatives through ammonolysis using ammonia or primary/secondary amines (Nawrocka, 2009). Another approach utilizes the condensation of visnagenone or khellinone with 6-amino-thiouracil in dimethylformamide to synthesize substituted quinazolinones with potential antimicrobial activity (Abu‐Hashem, 2018).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is elucidated through advanced spectroscopic methods, including IR, 1H NMR, and mass spectrometry, which confirm the presence of functional groups and the overall molecular framework. The structure is further analyzed through computational methods, such as density functional theory (DFT), to predict the HOMO and LUMO, vibrational properties, and charge distribution potential, providing insight into the chemical behavior and reactivity of these compounds (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including condensation, cyclization, and reactions with halogenoketones and halogenoaldehydes, leading to a diverse array of derivatives with different chemical structures. These reactions are influenced by the reactants, catalysts, and conditions employed, demonstrating the versatility of the quinazolinone scaffold in organic synthesis (Nawrocka et al., 1997).
properties
IUPAC Name |
6,7-dimethoxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-5-15-12(16)8-6-10(17-2)11(18-3)7-9(8)14-13(15)19/h6-7H,4-5H2,1-3H3,(H,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMWHWROUGBLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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